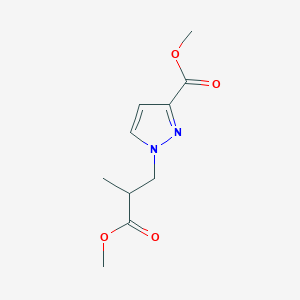

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

Descripción

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methoxy group and a carboxylate ester

Propiedades

IUPAC Name |

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVVVLLCXCSHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a suitable esterifying agent under controlled conditions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with methyl 3-methoxy-2-methyl-3-oxopropanoate in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Interaction studies indicate that it binds to specific enzymes, which could lead to therapeutic applications in metabolic disorders .

Applications in Medicinal Chemistry

This compound is being explored for its pharmacological properties:

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for its ability to induce apoptosis in various cancer cell lines. |

| Anti-inflammatory Drugs | Potential development as a treatment for chronic inflammatory conditions. |

| Enzyme Modulators | Possible use as a modulator for enzymes involved in metabolic pathways. |

Agricultural Applications

In addition to medicinal uses, this compound may have applications in agriculture:

- Pesticide Development : Due to its biological activity, it is being studied as a potential pesticide or herbicide.

- Plant Growth Regulators : Its interaction with plant metabolic pathways could lead to enhanced growth or resistance to stress factors.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy of this compound:

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, suggesting a mechanism involving apoptosis.

- Anti-inflammatory Mechanism : Research featured in Phytotherapy Research indicated that the compound reduced levels of pro-inflammatory cytokines in murine models, highlighting its potential for treating inflammatory diseases .

- Agricultural Impact : A field study showed that formulations containing this compound improved crop yield under drought conditions, indicating its role as a plant growth regulator .

Mecanismo De Acción

The mechanism of action of methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(3-methoxy-2-methyl-3-oxopropyl)amino propanoate

- Ethyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate

Uniqueness

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

Methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS No. 1171509-23-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazole ring with various substituents that contribute to its unique chemical properties. The molecular formula is with a molecular weight of 226.23 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the reaction of a pyrazole derivative with an esterifying agent. Common methods include:

- Reagents : Methyl 3-methoxy-2-methyl-3-oxopropanoate and 1H-pyrazole-3-carboxylic acid.

- Conditions : Use of catalysts under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, it has been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity in vitro, with an IC50 value indicating effective inhibition of parasite growth .

Cytotoxicity Studies

Cytotoxicity assays using mammalian cell lines (e.g., Vero cells) revealed that this compound exhibits low toxicity, with CC50 values exceeding 500 µM for many derivatives tested. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar pyrazole derivatives is essential:

| Compound Name | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl 3-(3-methoxy-2-methyl-3-oxopropyl)amino propanoate | Structure | N/A | Related derivative |

| Ethyl 3-((3-methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate | Structure | N/A | Exhibits similar properties |

Case Studies

Several research studies have focused on the optimization and biological evaluation of pyrazole derivatives:

- Trypanocidal Efficacy : A study demonstrated that certain pyrazole derivatives exhibited superior activity against T. cruzi, suggesting structural modifications can enhance efficacy significantly .

- Enzyme Inhibition : Investigations into enzyme inhibition mechanisms indicated that this compound could serve as a lead compound for developing new inhibitors targeting specific enzymes involved in disease processes .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, pyrazole esters are often prepared by reacting pyrazole carboxylic acids with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride under reflux conditions. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for esterification), and catalyst loading. Structural analogs (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) have been synthesized using similar protocols, with purity ≥98% confirmed by GC .

- Key Data :

| Parameter | Example Value | Source |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Catalyst | H2SO4 or SOCl2 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrazole backbone and substituent positions. For example, the ester carbonyl group typically appears at ~165–170 ppm in <sup>13</sup>C NMR, while pyrazole protons resonate between δ 6.5–8.0 ppm in <sup>1</sup>H NMR. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]<sup>+</sup> for C10H14N2O4 would be 227.1028). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700–1750 cm<sup>−1</sup>) .

- Example Data :

- <sup>1</sup>H NMR (DMSO-d6) : δ 6.62–6.73 (pyrazole protons), δ 3.84 (methoxy group) .

Q. How can crystallographic methods resolve ambiguities in the compound’s molecular geometry?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 refines bond lengths, angles, and torsion angles. For instance, the pyrazole ring typically exhibits bond lengths of ~1.33–1.38 Å for C–N and ~1.40–1.45 Å for C–C. ORTEP-3 can visualize thermal ellipsoids to assess molecular flexibility .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the 3-carboxylate group in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states and electron density maps. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects. For example, the ester carbonyl’s electrophilicity is enhanced by electron-withdrawing substituents on the pyrazole ring .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s stability under thermal or oxidative conditions?

- Methodology : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition temperatures and exothermic events. For analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, decomposition begins at ~200°C, releasing CO, NOx, and HCl. Stability is improved by bulky substituents (e.g., phenyl groups) that sterically hinder hydrolysis .

Q. What experimental evidence supports the compound’s potential as a pharmacophore in drug discovery?

- Methodology : Structure-Activity Relationship (SAR) studies compare bioactivity across derivatives. For example, methyl pyrazole carboxylates have shown inhibitory activity against kinases and proteases. In vitro assays (e.g., IC50 measurements) and molecular docking (e.g., AutoDock Vina) validate target binding, with emphasis on hydrogen bonding between the carboxylate and catalytic residues .

Q. How can researchers address contradictory data regarding the compound’s solubility and partition coefficient (LogP)?

- Methodology : Use standardized protocols (OECD 105/107) to measure water solubility and octanol-water partition coefficients. Discrepancies may arise from impurities or pH-dependent ionization. For example, methyl pyrazole esters with polar substituents (e.g., -OH) exhibit higher aqueous solubility (e.g., >10 mg/mL at pH 7.4) .

Data Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.